- Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis, Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969
Cas no 95605-38-2 (1-(4-hydroxyphenyl)prop-2-en-1-one)
1-(4-hydroxyphenyl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Propen-1-one, 1-(4-hydroxyphenyl)-
- 1-(4-Hydroxyphenyl)-2-propen-1-one (ACI)
- 1-(4-Hydroxyphenyl)prop-2-en-1-one
- 4-hydroxyphenyl Vinyl Ketone
- Z1416178613
- Q27073749
- 1-(4-Hydroxyphenyl)-2-propen-1-one
- BDBM50177407
- 5Q53494FUT
- GTPL8841
- PD051966
- 4-acryloylphenol
- SCHEMBL2394894
- 95605-38-2
- AKOS005200150
- EN300-246996
- CHEMBL378577
- 1-(4-hydroxyphenyl)prop-2-en-1-one
-
- MDL: MFCD22123205
- Inchi: 1S/C9H8O2/c1-2-9(11)7-3-5-8(10)6-4-7/h2-6,10H,1H2
- InChI Key: NKPPNPJUBLEKAD-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(O)=CC=1)C=C
Computed Properties
- Exact Mass: 148.052429494g/mol
- Monoisotopic Mass: 148.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 37.3Ų
1-(4-hydroxyphenyl)prop-2-en-1-one Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at recommended temperature
1-(4-hydroxyphenyl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-246996-1g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 1g |
$1364.0 | 2023-09-15 | |
| Enamine | EN300-246996-5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 5g |
$3953.0 | 2023-09-15 | |
| Enamine | EN300-246996-10g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 90% | 10g |
$5863.0 | 2023-09-15 | |
| Enamine | EN300-246996-0.05g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.05g |
$318.0 | 2024-06-19 | |
| Enamine | EN300-246996-0.1g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.1g |
$474.0 | 2024-06-19 | |
| Enamine | EN300-246996-0.25g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.25g |
$675.0 | 2024-06-19 | |
| Enamine | EN300-246996-0.5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 0.5g |
$1064.0 | 2024-06-19 | |
| Enamine | EN300-246996-1.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 1.0g |
$1364.0 | 2024-06-19 | |
| Enamine | EN300-246996-2.5g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 2.5g |
$2671.0 | 2024-06-19 | |
| Enamine | EN300-246996-5.0g |
1-(4-hydroxyphenyl)prop-2-en-1-one |
95605-38-2 | 95% | 5.0g |
$3953.0 | 2024-06-19 |
1-(4-hydroxyphenyl)prop-2-en-1-one Production Method
Production Method 1
Production Method 2
- Phosphonated fluoroquinolones, antibacterial analogs thereof, and methods for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Hydrochloric acid Solvents: Water
- Heat-resistant and salt-resistant betaine-type acrylic polymer fluid loss reducer and preparation method, China, , ,
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
- Synthesis and Micellar Behaviors of an Anionic Polymerizable Surfactant, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(5), 583-588
Production Method 5
- Nipecotic acid derivatives and their use for soluble epoxide hydrolase inhibitors and pharmaceuticals, Japan, , ,
Production Method 6
- Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections, United States, , ,
Production Method 7
- Direct Synthesis of Adipic Esters and Adiponitrile via Photoassisted Cobalt-Catalyzed Alkene Hydrodimerization, Chemistry - A European Journal, 2022, 28(53),
Production Method 8
1.2 Reagents: Diethyl ether ; 15 min, rt
- Preparation of phosphonated rifamycins for the prevention and treatment of bone and joint infections, World Intellectual Property Organization, , ,
Production Method 9
1.2 Reagents: Aluminum chloride ; 3 - 4 h, 25 - 30 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 1 - 1.5 h, 25 - 30 °C
- Preparation of two-component polysiloxane-modified epoxy adhesive for decorative board, China, , ,
Production Method 10
1.2 Reagents: Water
- Preparation of novel dithiocarbamate compound used as antitumor drug targeting pyruvate kinase M2 (PKM2), China, , ,
Production Method 11
- New pyridin-3-ylmethyl carbamodithioic esters activate pyruvate kinase M2 and potential anticancer lead compounds, Bioorganic & Medicinal Chemistry, 2015, 23(15), 4815-4823
Production Method 12
- Decomposition of 1-aryl-3-dimethylamino-1-propanone methobromides under weakly acidic conditions, Pharmazie, 1984, 39(7), 467-70
Production Method 13
- Inactivation of GABA transaminase by 3-chloro-1-(4-hydroxyphenyl)propan-1-one, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 731-734
1-(4-hydroxyphenyl)prop-2-en-1-one Raw materials
1-(4-hydroxyphenyl)prop-2-en-1-one Preparation Products
1-(4-hydroxyphenyl)prop-2-en-1-one Related Literature
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 1-(4-hydroxyphenyl)prop-2-en-1-one
1-(4-Hydroxyphenyl)Prop-2-en-1-one (CAS No. 95605-38-2): An Overview of Its Structure, Properties, and Applications in Modern Research
1-(4-Hydroxyphenyl)prop-2-en-1-one, also known as p-hydroxyacetophenone, is a versatile compound with the chemical formula C9H10O2. This compound is characterized by its hydroxyphenyl and prop-2-en-1-one moieties, which contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry.
The molecular structure of 1-(4-hydroxyphenyl)prop-2-en-1-one consists of a benzene ring with a hydroxyl group (-OH) attached at the para position and a propenone group (C=O) attached to the benzene ring. This arrangement imparts the compound with both aromatic and carbonyl functionalities, making it an interesting subject for chemical synthesis and biological studies.
In recent years, 1-(4-hydroxyphenyl)prop-2-en-1-one has gained significant attention due to its potential therapeutic applications. Research has shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2023 demonstrated that 1-(4-hydroxyphenyl)prop-2-en-1-one can effectively inhibit the production of pro-inflammatory cytokines in human macrophages, suggesting its potential use in treating inflammatory diseases.
Another notable application of 1-(4-hydroxyphenyl)prop-2-en-1-one is in the field of materials science. Due to its aromatic and carbonyl functionalities, this compound can be used as a building block for the synthesis of advanced polymers and materials. A recent study in the Journal of Polymer Science highlighted the use of 1-(4-hydroxyphenyl)prop-2-en-1-one as a monomer for the preparation of polymeric materials with enhanced mechanical and thermal properties.
In addition to its therapeutic and material applications, 1-(4-hydroxyphenyl)prop-2-en-1-one has also been studied for its role in analytical chemistry. The compound's unique spectral properties make it a valuable standard for various analytical techniques, including UV/Vis spectroscopy and liquid chromatography-mass spectrometry (LC-MS). A study published in the Journal of Chromatography A in 2023 demonstrated the use of 1-(4-hydroxyphenyl)prop-2-en-1-one as an internal standard for the quantification of phenolic compounds in complex matrices.
The synthesis of 1-(4-hydroxyphenyl)prop-2-en-1-one can be achieved through several routes. One common method involves the condensation of acetophenone with an appropriate aldehyde or ketone in the presence of a base. Another approach involves the Claisen-Schmidt condensation reaction between benzaldehyde and acetone followed by hydrolysis to introduce the hydroxyl group. These synthetic methods have been extensively studied and optimized to improve yield and purity.
The physical properties of 1-(4-hydroxyphenyl)prop-2-en-1-one are also noteworthy. The compound is a solid at room temperature with a melting point ranging from 75°C to 78°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane. These solubility characteristics make it suitable for various applications in both laboratory and industrial settings.
In terms of safety, 1-(4-hydroxyphenyl)prop-2-en-1-one is generally considered safe when handled properly. However, like many organic compounds, it should be stored away from heat sources and incompatible materials to prevent decomposition or reaction. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound to minimize exposure risks.
The environmental impact of 1-(4-hydroxyphenyl)prop-2-en-1-one is another important consideration. While there is limited data on its environmental fate and effects, it is advisable to follow best practices for waste disposal and environmental stewardship to minimize any potential adverse impacts.
In conclusion, 1-(4-hydroxyphenyl)prop-2-en-1-one (CAS No. 95605-38-2) is a multifaceted compound with a wide range of applications in medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and properties make it an attractive candidate for further research and development. As new studies continue to uncover its potential benefits and applications, 1-(4-hydroxyphenyl)prop-2-en-1-one is likely to play an increasingly important role in various scientific fields.
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